molecular formula C16H12F2O2 B12301285 1-([1,1'-Biphenyl]-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid

1-([1,1'-Biphenyl]-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid

Cat. No.: B12301285
M. Wt: 274.26 g/mol
InChI Key: ZEIIRAVLABWCTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-([1,1’-Biphenyl]-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl group attached to a difluorocyclopropane carboxylic acid moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 1-([1,1’-Biphenyl]-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid typically involves several steps:

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and minimize costs.

Chemical Reactions Analysis

1-([1,1’-Biphenyl]-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . The exact molecular pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

1-([1,1’-Biphenyl]-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid can be compared with other biphenyl derivatives, such as:

    Biphenyl: A simpler compound with two connected phenyl rings.

    4’-Fluoro-1,1’-biphenyl-4-carboxylic acid: This compound has a similar structure but with a single fluorine atom and lacks the cyclopropane ring.

    Polychlorinated Biphenyls (PCBs): These compounds contain multiple chlorine atoms attached to the biphenyl core.

The unique combination of the biphenyl, difluorocyclopropane, and carboxylic acid groups in 1-([1,1’-Biphenyl]-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid gives it distinct chemical and biological properties that are not observed in simpler biphenyl derivatives.

Properties

Molecular Formula

C16H12F2O2

Molecular Weight

274.26 g/mol

IUPAC Name

2,2-difluoro-1-(4-phenylphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C16H12F2O2/c17-16(18)10-15(16,14(19)20)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20)

InChI Key

ZEIIRAVLABWCTM-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(F)F)(C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.